

Theaflavin-3 3'-digallate signaling pathway activation comparison

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Compound Focus: Theaflavin 3,3'-digallate

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TF3 Signaling Pathways and Experimental Data

The following table summarizes the key signaling pathways modulated by TF3, the experimental models used, and the observed outcomes.

Disease / Biological Context	Target / Receptor	Signaling Pathway	Key Experimental Model	Biological Effect / Outcome	Citation
Inflammatory Bowel Disease	IκB Kinase (IKK)	Inhibits IKK → Inhibits IκBα phosphorylation/degradation → Inhibits NF-κB activation → Reduces pro-inflammatory cytokines (TNF-α, IL-12, IFN-γ) and iNOS.	Mouse model of TNBS-induced colitis	Improved macroscopic and microscopic scores of colitis; reduced inflammation.	[1]
Prostate Cancer	67 kDa Laminin Receptor (67LR)	Binds 67LR → Activates PKCδ → Activates aSMase → Induces apoptosis and cell cycle arrest.	PC-3 cells (in vitro) and xenograft mice (in vivo)	Inhibited prostate cancer cell proliferation	[2]

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				and tumor growth.	
Ovarian Cancer	p53 protein	Induces DNA damage stress → Inhibits Akt/MDM2 pathway → Stabilizes/Upregulates p53 → Activates intrinsic & extrinsic apoptosis pathways; causes G2 cell cycle arrest.	Cisplatin-resistant A2780/CP70 cells (in vitro)	Induced apoptosis and G2/M phase cell cycle arrest; less cytotoxic to normal ovarian cells.	[3]
Non-Alcoholic Fatty Liver Disease (NAFLD)	Plasma Kallikrein (PK)	Binds and Inhibits Plasma Kallikrein → Activates AMPK pathway → Modulates downstream lipid metabolism targets.	Hepatocyte model of lipid accumulation	Reduced lipid droplet accumulation in hepatocytes.	[4]

Detailed Experimental Protocols

To ensure the reproducibility of the findings, here is a detailed methodology for a key in vivo and a key in vitro experiment from the search results.

1. In Vivo Model of Colitis [1] This protocol is used to study the anti-inflammatory effects of TF3 in a living organism.

- **Induction of Colitis:** Female BALB/c mice are lightly anesthetized. Colitis is induced by intra-rectal administration of 0.1 ml of a solution containing **TNBS (60 mg ml⁻¹ in 30% ethanol)** via a trochar needle.
- **TF3 Administration:** TF3 is dissolved in PBS and administered daily by **oral gavage (5 mg per kg of body weight)**. The treatment typically begins before colitis induction and continues until the end of the experiment.
- **Assessment of Colitis:**

- **Macroscopic Scoring:** After sacrificing the animals, the colon is excised and scored based on a established system that considers the area of inflammation and the presence of ulcers [1].
- **Microscopic Scoring:** Colon tissue sections are stained with hematoxylin and eosin (H&E) and scored semi-quantitatively for leukocyte infiltration, wall thickening, and other histologic damage indicators [1].
- **Molecular Analysis:** Levels of pro-inflammatory cytokines and iNOS in colonic mucosa are analyzed using techniques like RT-PCR for mRNA and Western blot or ELISA for protein. NF- κ B activation is measured by Electrophoretic Mobility Shift Assay (EMSA), and I κ B α levels are analyzed by Western blot.

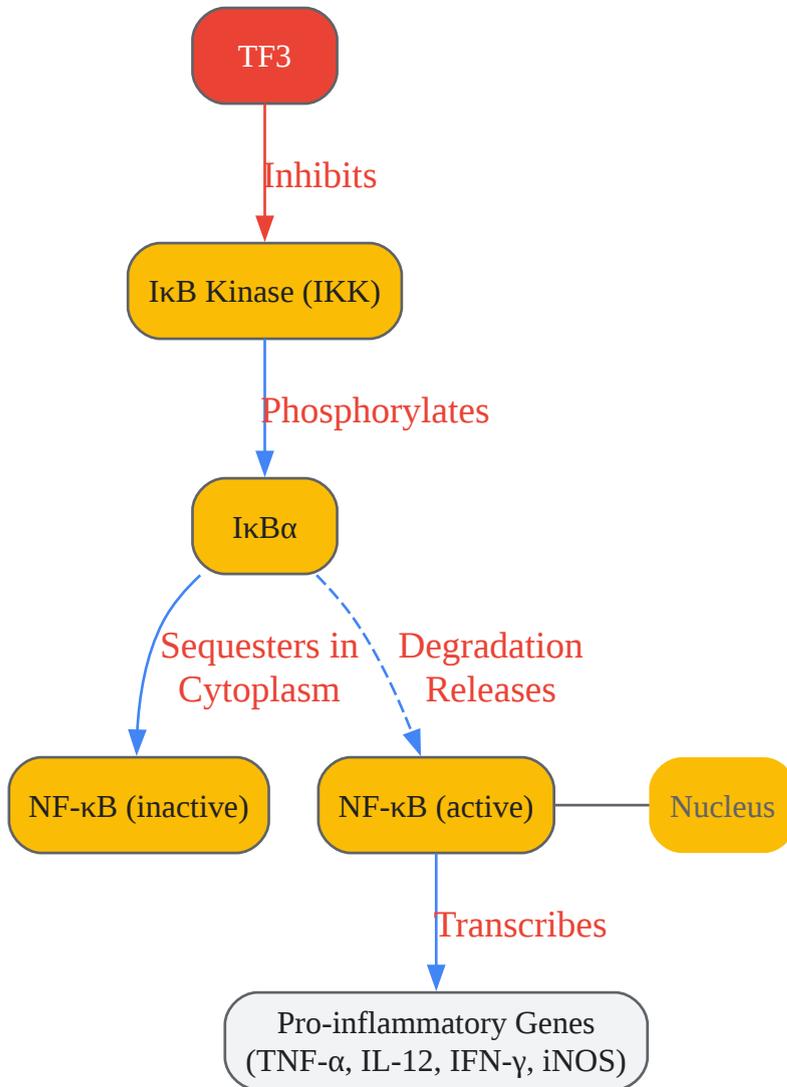
2. In Vitro Cell Viability and Apoptosis Assay [3] This protocol is fundamental for determining the anti-cancer effects of TF3 on cell cultures.

- **Cell Culture:** Ovarian cancer cells (e.g., A2780/CP70) and normal control cells (e.g., IOSE-364) are cultured in **RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)** at 37°C in a humidified incubator with 5% CO₂.
- **TF3 Treatment:** Cells are seeded in culture plates and allowed to adhere overnight. They are then treated with a range of **TF3 concentrations (e.g., 0 - 50 μ M)** for a specified period (e.g., 24 hours). An equivalent amount of DMSO is used as the vehicle control.
- **Viability Measurement (MTT Assay):** After treatment, **MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)** is added to the cells and incubated for several hours. Metabolically active cells convert MTT into purple formazan crystals. The crystals are dissolved in DMSO, and the optical density is measured at 570 nm. The signal is proportional to the number of viable cells, and the IC₅₀ (half-maximal inhibitory concentration) can be calculated.
- **Apoptosis Analysis (Flow Cytometry):** After TF3 treatment, cells are harvested and stained with **Annexin V and Propidium Iodide (PI)**. The stained cells are analyzed by flow cytometry to distinguish between live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.

TF3 Signaling Pathway Diagrams

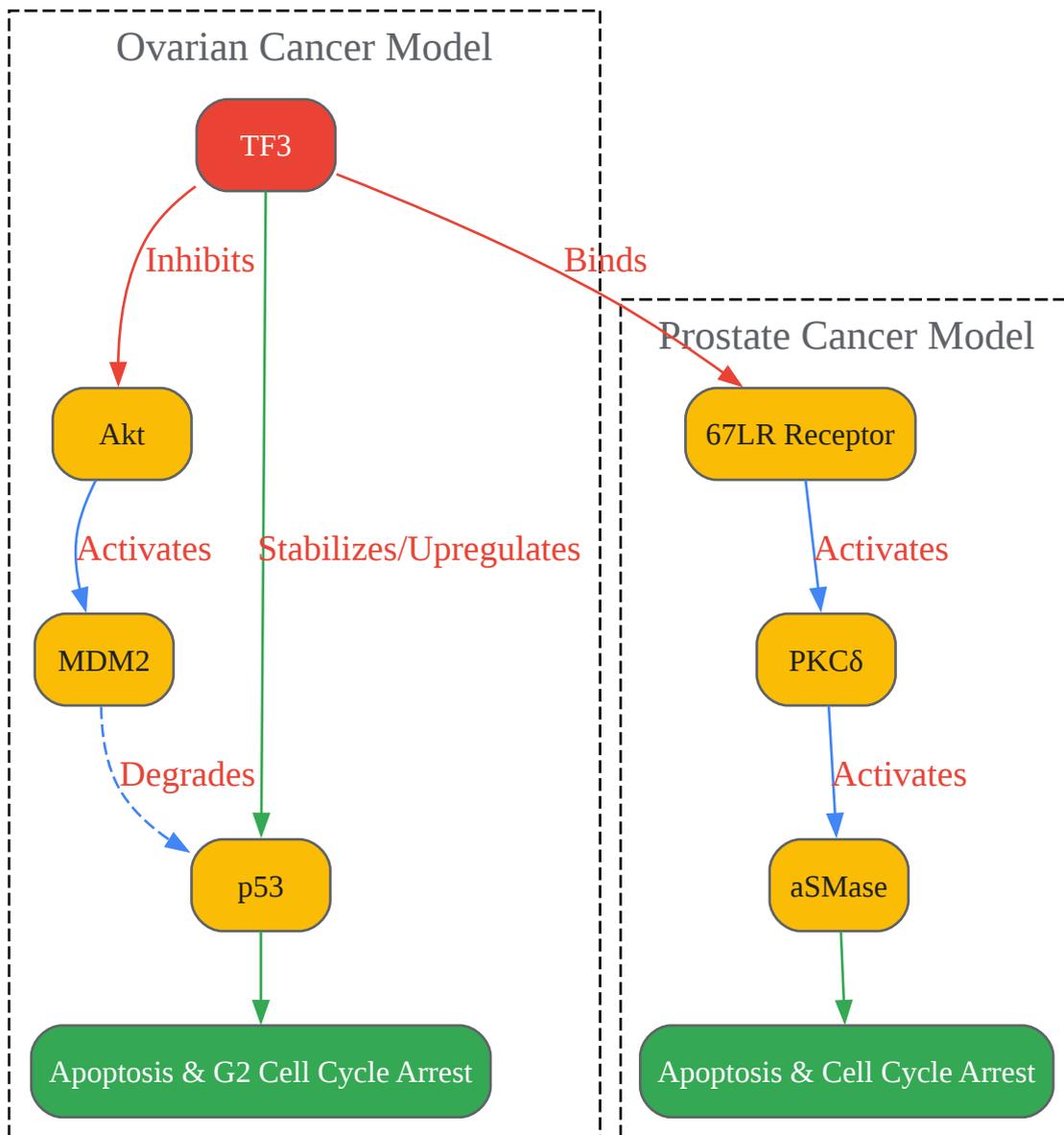
The diagrams below illustrate the core mechanisms of action of TF3 as identified in the research.

TF3 in Inflammatory Bowel Disease



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TF3 in Cancer (Ovarian & Prostate)



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TF3 in Non-Alcoholic Fatty Liver Disease



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Summary of TF3's Action

The experimental data demonstrates that Theaflavin-3,3'-digallate (TF3) activates or inhibits distinct signaling pathways in a context-dependent manner. Its ability to target multiple key players like NF- κ B, p53, and AMPK across different diseases highlights its potential as a versatile therapeutic agent. The provided experimental protocols offer a roadmap for validating these mechanisms in a laboratory setting.

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